

# Elucidation of the Chemical Structure of 1-Methyl-2-phenoxyethylamine: A Technical Guide

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## Compound of Interest

Compound Name: 1-Methyl-2-phenoxyethylamine

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This in-depth technical guide provides a comprehensive overview of the structure elucidation of **1-Methyl-2-phenoxyethylamine**, a compound of interest in pharmaceutical and chemical research. This document details the analytical methodologies and presents key data integral to the confirmation of its chemical structure.

## Chemical Identity and Properties

**1-Methyl-2-phenoxyethylamine**, with the chemical formula  $C_9H_{13}NO$ , is also known by synonyms such as 1-phenoxy-2-propanamine and phenoxyisopropylamine.<sup>[1][2][3]</sup> Its molecular weight is approximately 151.21 g/mol.<sup>[3][4]</sup>

Property	Value	Source
Molecular Formula	$C_9H_{13}NO$	<sup>[1][2][3][4]</sup>
Molecular Weight	151.21 g/mol	<sup>[3][4]</sup>
CAS Number	35205-54-0	<sup>[1][2][3][4]</sup>
IUPAC Name	1-phenoxypropan-2-amine	<sup>[3]</sup>
Appearance	Liquid	<sup>[2]</sup>

## Spectroscopic Data for Structural Confirmation

The structural framework of **1-Methyl-2-phenoxyethylamine** has been unequivocally established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The proton NMR spectrum reveals the number of different types of protons and their neighboring environments.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment	Coupling Constant (J) Hz
7.25	m	2H	Ar-H	-
6.93	m	1H	Ar-H	-
6.90	m	2H	Ar-H	-
3.83	dd	1H	O-CH <sub>2</sub>	J = 8.8, 4.5
3.66	dd	1H	O-CH <sub>2</sub>	J = 8.8, 7.2
3.32	m	1H	CH-NH <sub>2</sub>	-
1.55	br s	2H	NH <sub>2</sub>	-
1.15	d	3H	CH <sub>3</sub>	J = 6.4

Data sourced from ChemicalBook.[5]

While specific peak data from searches is limited, <sup>13</sup>C NMR data is available and essential for confirming the carbon skeleton. The spectrum is expected to show nine distinct carbon signals corresponding to the aromatic ring carbons, the two aliphatic carbons of the ethylamine chain, and the methyl group carbon.

## Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern, which is crucial for confirming the connectivity of the atoms. The mass spectrum of **1-Methyl-2-phenoxyethylamine** is available through the NIST WebBook.[\[1\]](#)

m/z	Relative Intensity (%)	Proposed Fragment
151	~10	[M] <sup>+</sup> (Molecular Ion)
107	~5	[C <sub>7</sub> H <sub>7</sub> O] <sup>+</sup> (Phenoxy radical cation)
94	~100	[C <sub>6</sub> H <sub>6</sub> O] <sup>+</sup> (Phenol radical cation)
77	~20	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl cation)
44	~90	[C <sub>2</sub> H <sub>6</sub> N] <sup>+</sup> (Ethylamine fragment)

The fragmentation pattern is consistent with the structure, showing a prominent peak for the phenoxy moiety and the ethylamine side chain.

## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of **1-Methyl-2-phenoxyethylamine** would be expected to show characteristic absorption bands for the N-H stretch of the primary amine, C-O stretch of the ether linkage, and C-H stretches of the aromatic and aliphatic portions.[\[2\]](#)

## Experimental Protocols

Detailed methodologies are critical for the reproducible characterization of **1-Methyl-2-phenoxyethylamine**.

## NMR Spectroscopy Protocol (General)

Objective: To obtain high-resolution <sup>1</sup>H and <sup>13</sup>C NMR spectra.

#### Materials:

- **1-Methyl-2-phenoxyethylamine** sample (5-25 mg for  $^1\text{H}$ , 50-100 mg for  $^{13}\text{C}$ )
- Deuterated chloroform ( $\text{CDCl}_3$ )
- NMR tube (5 mm)
- Pipettes
- Vortex mixer

#### Procedure:

- Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of  $\text{CDCl}_3$  in a small vial.
- Ensure the sample is fully dissolved. Gentle vortexing can be applied.
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
- Acquire the  $^1\text{H}$  spectrum, typically requiring a few minutes.
- Acquire the  $^{13}\text{C}$  spectrum, which may take from 20 minutes to over an hour depending on the sample concentration.
- Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

## Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Objective: To separate the compound from any impurities and obtain its mass spectrum.

#### Materials:

- **1-Methyl-2-phenoxyethylamine** sample
- Methanol or other suitable solvent
- GC-MS instrument with a capillary column (e.g., DB-5ms)
- Autosampler vials

#### Procedure:

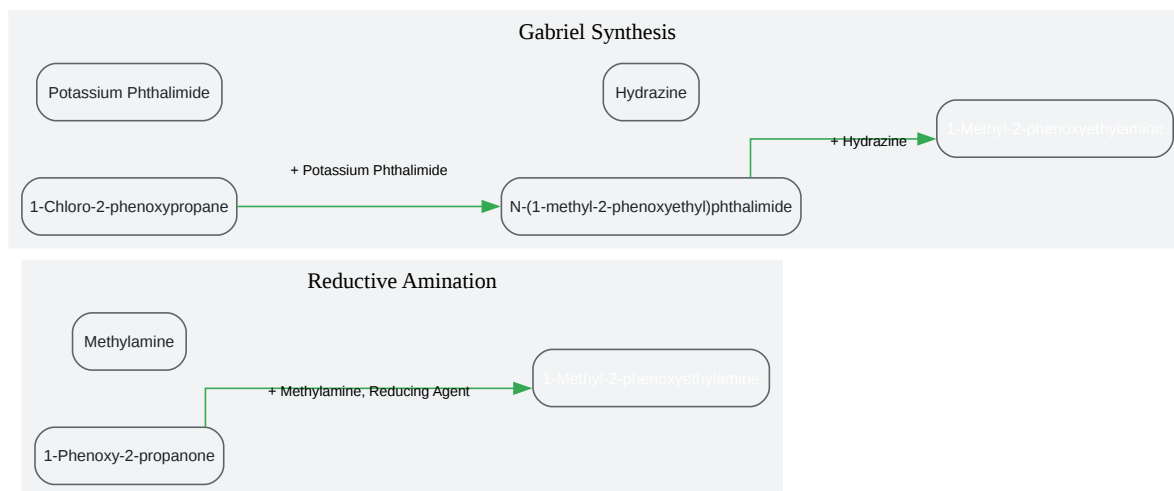
- Prepare a dilute solution of the sample (e.g., 1 mg/mL) in methanol.
- Transfer the solution to a GC-MS autosampler vial.
- Set the GC-MS parameters:
  - Injector Temperature: 250 °C
  - Oven Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
  - Carrier Gas: Helium
  - Ion Source Temperature: 230 °C
  - Ionization Mode: Electron Ionization (EI) at 70 eV
- Inject the sample into the GC-MS system.
- Analyze the resulting chromatogram to determine the retention time and the mass spectrum of the eluted peak corresponding to **1-Methyl-2-phenoxyethylamine**.

## Synthesis and Logical Relationships

The structure of **1-Methyl-2-phenoxyethylamine** can be further understood through its synthetic pathways.

## Synthetic Pathways

Two common methods for the synthesis of **1-Methyl-2-phenoxyethylamine** are reductive amination and the Gabriel synthesis.[4]

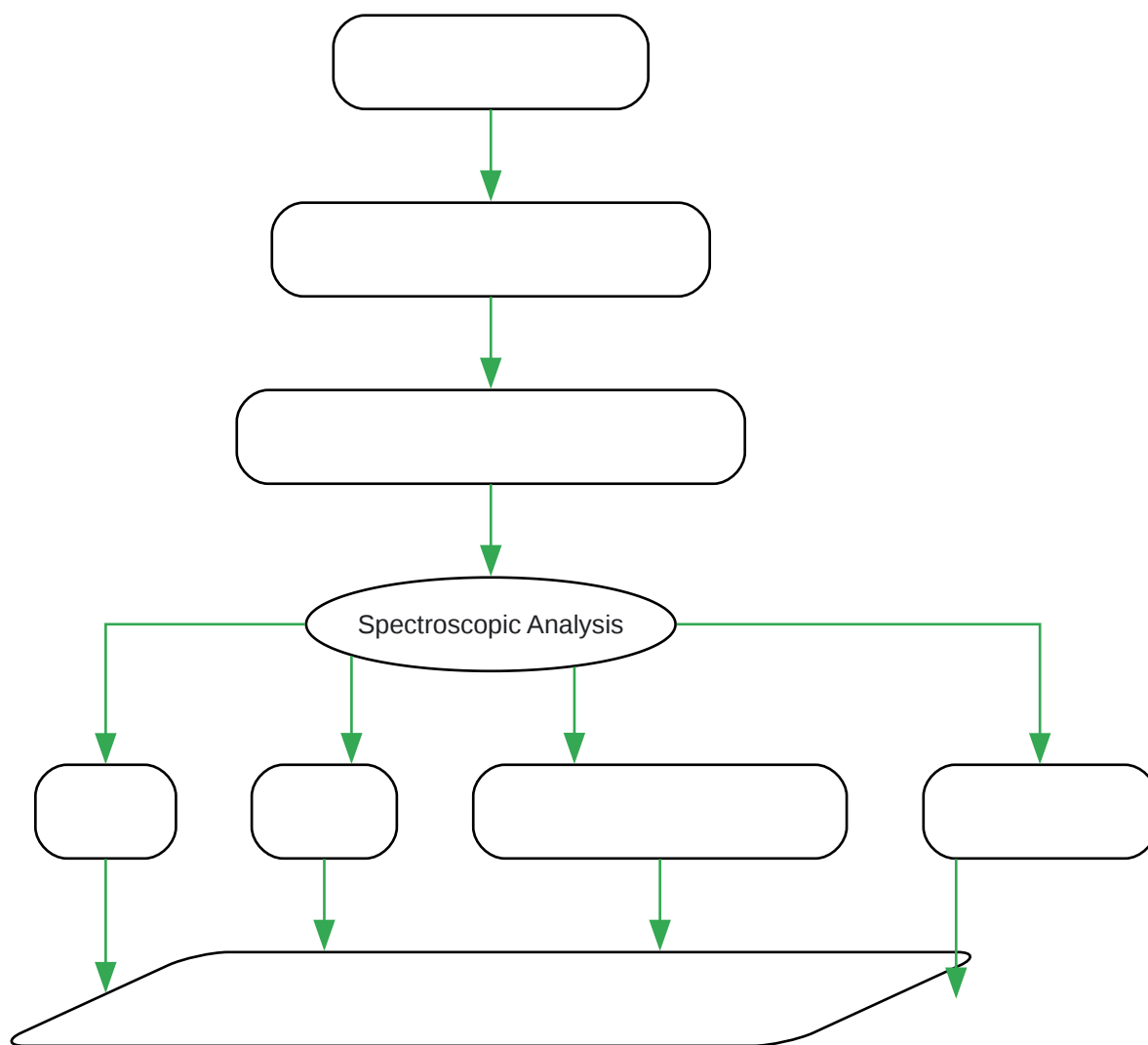


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Caption: Synthetic routes to **1-Methyl-2-phenoxyethylamine**.

## Experimental and Analytical Workflow

The overall process for the structure elucidation follows a logical progression of steps.

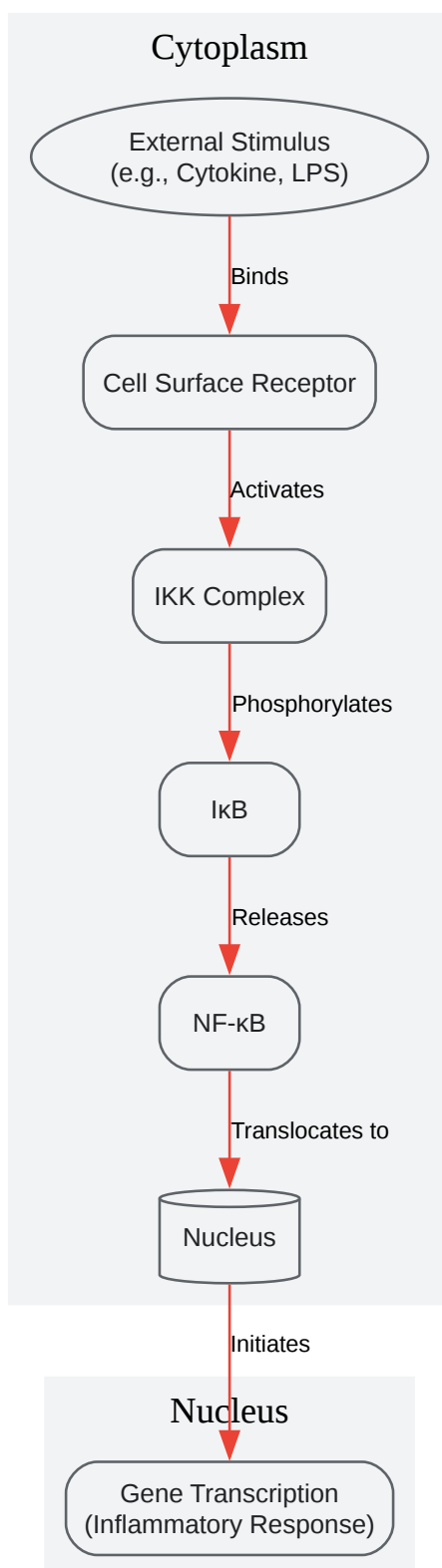


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Caption: Workflow for structure elucidation.

## Potential Biological Significance

While specific signaling pathways for **1-Methyl-2-phenoxyethylamine** are not extensively documented, compounds with a phenethylamine backbone are known to interact with various biological targets. Research into analogous compounds suggests potential interactions with neurotransmitter systems.<sup>[4]</sup> For instance, many phenethylamines exhibit activity at receptors that can modulate signaling cascades such as the NF- $\kappa$ B pathway, which is a key regulator of inflammatory responses.



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Caption: Generalized NF-κB signaling pathway.



This guide provides a foundational understanding of the structural characterization of **1-Methyl-2-phenoxyethylamine**, integrating spectroscopic data with experimental methodologies to present a complete picture for the scientific community.

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## References

- 1. Establishment and Evaluation of GC/MS Methods for Urinalysis of Multiple Phenethylamines -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 2. 1-Methyl-2-phenoxyethylamine | 35205-54-0 | Benchchem [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
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